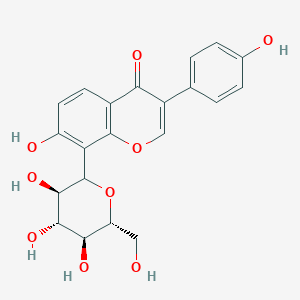
potassium;1-carboxyethenyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
potassium;1-carboxyethenyl hydrogen phosphate, also known as 1-Methylcyclohexene, is an organic compound with the molecular formula C7H12. It is a colorless liquid that is commonly used as a reagent or intermediate in organic synthesis. The compound is a cyclic olefin, which means it contains a carbon-carbon double bond within a ring structure. This structural feature makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylcyclohexene can be synthesized through several methods. One common method involves the dehydration of 1-methylcyclohexanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods
In industrial settings, 1-methylcyclohexene is often produced through the catalytic dehydrogenation of methylcyclohexane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures. The dehydrogenation reaction removes hydrogen atoms from methylcyclohexane, resulting in the formation of 1-methylcyclohexene.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylcyclohexanol or further to 1-methylcyclohexanone.
Reduction: Hydrogenation of 1-methylcyclohexene yields methylcyclohexane.
Substitution: It can participate in electrophilic addition reactions, such as halogenation, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is used for hydrogenation.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 1-Methylcyclohexanol, 1-Methylcyclohexanone
Reduction: Methylcyclohexane
Substitution: 1-Chloro-1-methylcyclohexane, 1-Bromo-1-methylcyclohexane
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohexene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-methylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of hydroxyl or carbonyl groups. In reduction reactions, the double bond is hydrogenated to form a saturated compound. In substitution reactions, the double bond undergoes electrophilic addition, resulting in the formation of substituted products.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
3-Methylcyclohexene: The methyl group is positioned differently, affecting its reactivity and the types of products formed.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group in a different position, leading to different reaction pathways.
Conclusion
1-Methylcyclohexene (potassium;1-carboxyethenyl hydrogen phosphate) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in various chemical reactions and a subject of ongoing scientific research.
Eigenschaften
IUPAC Name |
potassium;1-carboxyethenyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDSEAIODNVPX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4KO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)




![(1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7782749.png)

![1-(4-methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782774.png)
![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)
![methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7782808.png)

![[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate](/img/structure/B7782825.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7782836.png)
